molecular formula C18H22N2O B5056875 1-(1-naphthoyl)-4-propylpiperazine

1-(1-naphthoyl)-4-propylpiperazine

Cat. No.: B5056875
M. Wt: 282.4 g/mol
InChI Key: BNSUHOAGKSVBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Naphthoyl)-4-propylpiperazine is a piperazine derivative featuring a 1-naphthoyl group (a fused bicyclic aromatic system) and a propyl substituent on the piperazine ring. Piperazines are known for their versatility in medicinal chemistry due to their ability to interact with biological targets such as neurotransmitter receptors and enzymes . The 1-naphthoyl group introduces steric bulk and lipophilicity, which may enhance blood-brain barrier penetration or receptor binding affinity compared to simpler aryl substituents .

Properties

IUPAC Name

naphthalen-1-yl-(4-propylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-2-10-19-11-13-20(14-12-19)18(21)17-9-5-7-15-6-3-4-8-16(15)17/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSUHOAGKSVBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects

  • Naphthoyl vs. This may enhance binding to hydrophobic pockets in proteins or receptors .
  • Propyl vs.

Pharmacological Profiles

  • Neurological Applications : Compounds like 1-(Piperidin-4-yl)-4-propylpiperazine and 1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine are studied for CNS activity, suggesting that this compound may similarly target serotonin or dopamine receptors.
  • Antimicrobial Activity : Sulfonyl and nitro groups (e.g., in ) correlate with antibacterial effects, but the naphthoyl group’s role remains unexplored.

Key Differentiators

Propyl vs. Longer Chains : Shorter alkyl chains (e.g., propyl) balance lipophilicity and metabolic stability better than longer chains, which may accumulate in tissues .

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